Acide 3-(difluorométhyl)-1-méthyl-1H-pyrazole-4-carboxylique

Vue d'ensemble

Description

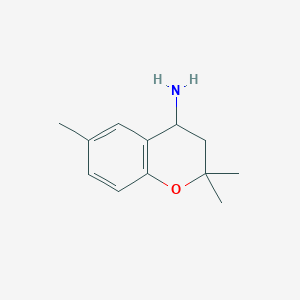

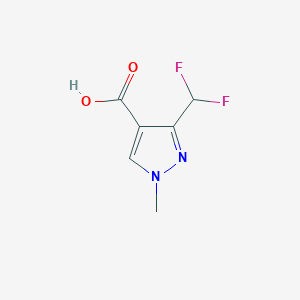

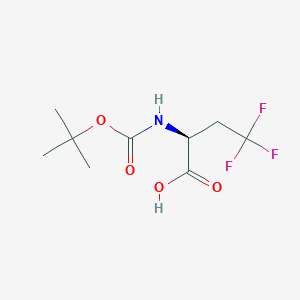

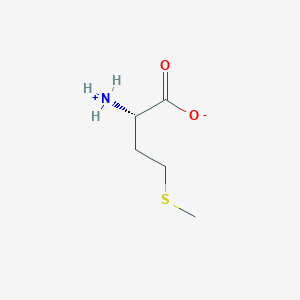

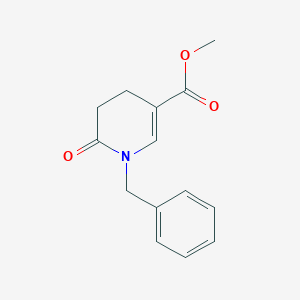

“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the empirical formula C6H6F2N2O2 and a molecular weight of 176.12 . It is a solid in form .

Synthesis Analysis

The synthesis of “3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” involves the use of difluoroacetic acid, which is relatively low in price and small in molar mass . The preparation method is low in cost, simple and safe in technological operation, high in product content, and high in product yield . The total yield is 52.2-56.9% based on propargyl alcohol . Nanoscale titanium dioxide is adopted to carry out catalytic esterification, so that the reaction yield is high .

Molecular Structure Analysis

The SMILES string representation of the molecule is Cn1nc(cc1C(O)=O)C(F)F . This provides a text-based representation of the molecule’s structure.

Chemical Reactions Analysis

The compound is involved in difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .

Applications De Recherche Scientifique

Difluorométhylation en fin de synthèse

Le composé joue un rôle significatif dans les processus de difluorométhylation en fin de synthèse . Ce domaine de recherche a bénéficié de l'invention de plusieurs réactifs de difluorométhylation . La capacité du composé à former des liaisons X–CF2H où X est C(sp), C(sp2), C(sp3), O, N ou S est particulièrement remarquable .

Donneur de liaison hydrogène

Le composé portant un groupe CF2H est un meilleur donneur de liaison hydrogène que ses analogues méthylés . Cette propriété est cruciale dans diverses réactions chimiques et interactions moléculaires.

Difluorométhylation des hétérocycles

Le composé est d'une importance primordiale en raison de son applicabilité dans la fonctionnalisation de divers hétérocycles contenant du fluor . Ce sont les structures de base de divers ingrédients actifs sur le plan biologique et pharmacologique .

Applications pharmaceutiques

Les propriétés de difluorométhylation du composé ont simplifié l'accès aux molécules d'intérêt pharmaceutique . Cela a suscité un intérêt pour la chimie des procédés .

Applications biologiques

Le composé est important en raison de son rôle dans la construction d'échafaudages substitués par des difluorométhyles . Ces échafaudages ont une grande valeur biologique et synthétique

Orientations Futures

Propriétés

IUPAC Name |

3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2/c1-10-2-3(6(11)12)4(9-10)5(7)8/h2,5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOHOBNEYHBZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597105 | |

| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176969-34-9 | |

| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176969-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176969349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20527OAN56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for the antifungal activity of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide derivatives?

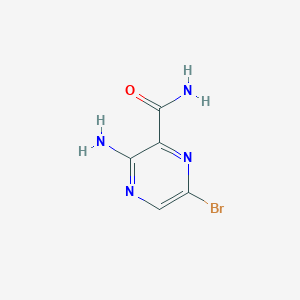

A: Research suggests that these compounds target the succinate dehydrogenase (SDH) enzyme in fungi. Specifically, molecular docking studies indicate that the carbonyl oxygen of the compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) forms hydrogen bonds with the hydroxyl groups of TYR58 and TRP173 residues on SDH. [] This interaction likely disrupts the enzyme's function, leading to antifungal activity.

Q2: How does the structure of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide derivatives impact their antifungal activity?

A: Structure-activity relationship (SAR) studies have shown that modifications to the amide substituent significantly influence antifungal potency. For example, incorporating a 2-(5-bromo-1H-indazol-1-yl)phenyl group into the amide moiety led to increased activity against various phytopathogenic fungi. [] Additionally, compounds with a difluoromethyl group at the 3-position of the pyrazole ring generally exhibited better activity than those without. [] These findings highlight the importance of specific structural features for optimal antifungal activity.

Q3: Are there any computational models that can predict the activity of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide derivatives?

A: Yes, researchers have employed quantitative structure-activity relationship (QSAR) modeling techniques, such as Comparative Molecular Field Analysis (CoMFA), to establish a relationship between the three-dimensional structure of these compounds and their antifungal activities. [] These models can be valuable tools for predicting the potency of novel derivatives and guiding further optimization efforts.

Q4: Have any specific 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide derivatives demonstrated promising antifungal effects?

A: Yes, compound 9m, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, displayed superior antifungal activity compared to the commercially available fungicide boscalid against seven different phytopathogenic fungi. [] This finding highlights the potential of this class of compounds as novel antifungal agents.

Q5: What is the environmental fate of the fungicide isopyrazam, a derivative of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid?

A: Studies have explored the biodegradation of isopyrazam using various fungal and bacterial strains. Results indicate that isopyrazam can be metabolized by microorganisms, with Pseudomonas syringae and Xanthomonas axonopodis showing the highest degradation rates (86% and 80% respectively). [] This biodegradation process leads to the formation of several intermediate metabolites, including 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ((S)-9-hydroxy-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl)-amide, 3-difluoromethyl-1H-pyrazole-4-carboxylic acid, and 3-difluoromethyl-1-methyl-1H-pyrazole-4-amide. [] These findings are crucial for understanding the environmental persistence and potential impact of isopyrazam.

Q6: Are there different solid forms of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives, and how do they impact their application?

A: Research has revealed the existence of various solid forms for these compounds, including different crystal modifications and hydrates. [, ] These variations in solid form can significantly influence crucial factors like solubility, dissolution rate, and stability, ultimately impacting the formulation and effectiveness of these compounds as fungicides. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B173502.png)

![2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B173505.png)